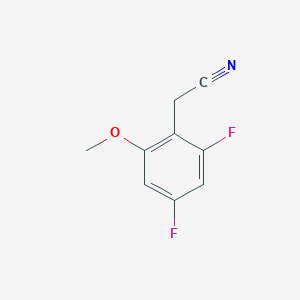
(S)-4-Amino-1,1-difluorobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Amino-1,1-difluorobutan-2-ol is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group attached to a butane backbone. Its unique structure makes it an interesting subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Amino-1,1-difluorobutan-2-ol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of a precursor compound, such as a difluorobutene derivative, in the presence of a chiral catalyst. The reaction conditions often include a hydrogen pressure of 1-5 bar and a temperature range of 25-50°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Amino-1,1-difluorobutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of 4-amino-1,1-difluorobutan-2-one.
Reduction: Formation of 4-amino-1,1-difluorobutane.
Substitution: Formation of compounds like 4-amino-1,1-dihydroxybutan-2-ol or 4-amino-1,1-diaminobutan-2-ol.
Scientific Research Applications
(S)-4-Amino-1,1-difluorobutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring chiral purity.
Mechanism of Action
The mechanism of action of (S)-4-Amino-1,1-difluorobutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development.
Comparison with Similar Compounds
®-4-Amino-1,1-difluorobutan-2-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
4-Amino-1,1-difluorobutane: Lacks the hydroxyl group, resulting in different reactivity and applications.
4-Amino-1,1-dihydroxybutan-2-ol:
Uniqueness: (S)-4-Amino-1,1-difluorobutan-2-ol stands out due to its chiral nature and the presence of both amino and fluorine groups. These features contribute to its versatility in chemical reactions and its potential in various scientific applications.
Properties
Molecular Formula |
C4H9F2NO |
|---|---|
Molecular Weight |
125.12 g/mol |
IUPAC Name |
(2S)-4-amino-1,1-difluorobutan-2-ol |
InChI |
InChI=1S/C4H9F2NO/c5-4(6)3(8)1-2-7/h3-4,8H,1-2,7H2/t3-/m0/s1 |
InChI Key |
ZNUZTAYYIQVQKJ-VKHMYHEASA-N |
Isomeric SMILES |
C(CN)[C@@H](C(F)F)O |
Canonical SMILES |
C(CN)C(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13593336.png)
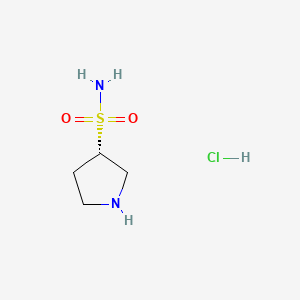
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-6'-carboxylic acid](/img/structure/B13593356.png)

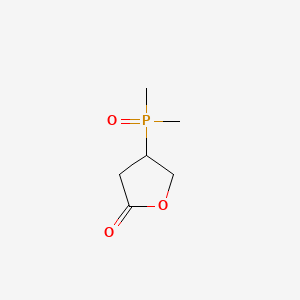
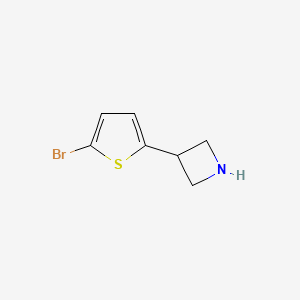

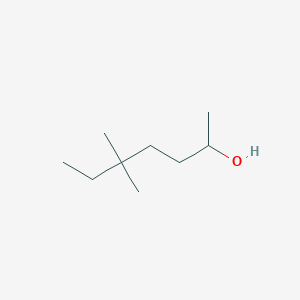
![2-{[(Tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13593381.png)

